(4-Phenoxyphenyl)methanol

Overview

Description

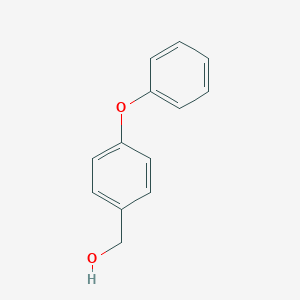

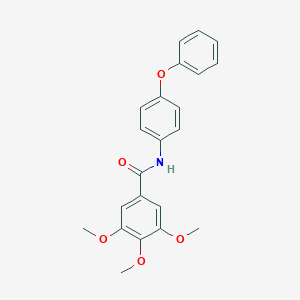

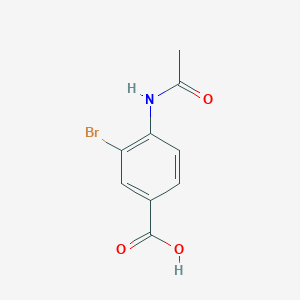

“(4-Phenoxyphenyl)methanol” is a chemical compound with the molecular formula C13H12O2 and a molecular weight of 200.23 . It is used as a reactant and reagent in organic reactions and synthesis .

Molecular Structure Analysis

The molecular structure of “(4-Phenoxyphenyl)methanol” consists of a benzene ring attached to a methanol group through a phenoxy group . The compound has a molecular formula of C13H12O2 .Physical And Chemical Properties Analysis

“(4-Phenoxyphenyl)methanol” is a solid compound . It has a molecular weight of 200.23 and a molecular formula of C13H12O2 .Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

(4-Phenoxyphenyl)methanol has been studied in various organic syntheses and chemical reactions. For instance, its derivatives were involved in anodic oxidation processes leading to spirocyclic compounds and cyclohexadienones, highlighting its role in complex chemical transformations (Swenton et al., 1993). Additionally, its utilization in the synthesis of chiral auxiliaries for α-hydroxy esters, via bidentate chelation-controlled alkylation of glycolate enolate, demonstrates its potential in asymmetric synthesis (Jung, Ho, & Kim, 2000).

2. Biochemical Studies and Membrane Dynamics

In biochemical research, methanol, a component of (4-Phenoxyphenyl)methanol, has been used to study lipid dynamics in biological membranes. Studies have shown that methanol can influence lipid scrambling, impacting the structure-function relationship of bilayers, crucial in cell survival and protein reconstitution (Nguyen et al., 2019).

3. Material Science and Catalysis

In material science, (4-Phenoxyphenyl)methanol derivatives are used in probing the surface sites of nanocrystals. For example, methanol was utilized to study the nature of surface sites of ceria nanocrystals, providing insights into the adsorption and desorption processes critical for catalysis (Wu, Li, Mullins, & Overbury, 2012).

4. Analytical Chemistry Applications

In analytical chemistry, (4-Phenoxyphenyl)methanol derivatives are used in developing sensitive detection methods for various compounds. For instance, a phenyl thiadiazole-based Schiff base receptor incorporating (4-Phenoxyphenyl)methanol has been developed for the fluorescent and colorimetric detection of aluminum ions in solution, demonstrating its utility in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).

5. Medicinal Chemistry and Drug Development

Tris(4-azidophenyl)methanol, a derivative of (4-Phenoxyphenyl)methanol, has been reported as a novel multifunctional thiol protecting group in peptoid synthesis. Its potential in drug development and materials chemistry applications, due to its functionalization possibilities, has been highlighted (Qiu et al., 2023).

Safety and Hazards

“(4-Phenoxyphenyl)methanol” is classified as toxic if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name |

(4-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOMFFKZOZMBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356553 | |

| Record name | (4-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Phenoxyphenyl)methanol | |

CAS RN |

2215-78-3 | |

| Record name | (4-phenoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)